molecular formula C19H15ClFN3O B2706332 2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034604-25-4

2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No. B2706332
CAS RN: 2034604-25-4
M. Wt: 355.8
InChI Key: RFDJLLYFMNHGKJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule that belongs to the family of benzamides, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds structurally related to 2-chloro-6-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide have been synthesized and characterized, demonstrating a range of chemical reactions and synthetic strategies. For example, the synthesis and characterization of substituted benzamide derivatives and their evaluation for antimicrobial activity highlight the versatility of benzamide frameworks in drug discovery (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019). These studies often involve the development of novel synthetic routes and the characterization of new compounds using various spectroscopic techniques.

Antimicrobial and Antitumor Activities

Research has also focused on the antimicrobial and antitumor activities of benzamide derivatives and related compounds. Some studies have identified significant antibacterial and antifungal activities, with certain compounds showing activity comparable to or exceeding that of standard drugs (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011). Additionally, the utility of fluoro-substituted compounds in the synthesis of new azole, pyrane, and pyrimidine derivatives has been explored for their cytotoxic and antitumor properties (W.A. Gad, D.O. Nassar, 2014).

Mechanisms of Action and SAR Studies

Further studies have delved into the mechanisms of action of these compounds, particularly their interactions with biological targets such as tubulin, which plays a critical role in cell division. For example, triazolopyrimidines and cyanoaminopyrimidines have been investigated for their unique tubulin polymerization-promoting activities, offering insights into novel anticancer strategies (N. Zhang, S. Ayral-Kaloustian, Thai Nguyen, J. Afragola, Richard Hernandez, J. Lucas, J. Gibbons, C. Beyer, 2007).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O/c20-15-7-4-8-16(21)17(15)19(25)22-10-9-13-11-23-18(24-12-13)14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDJLLYFMNHGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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